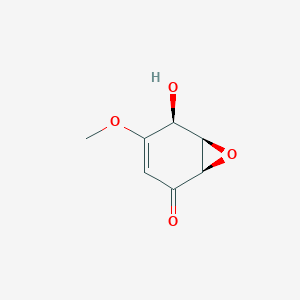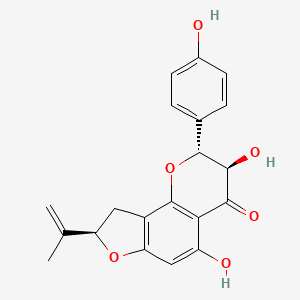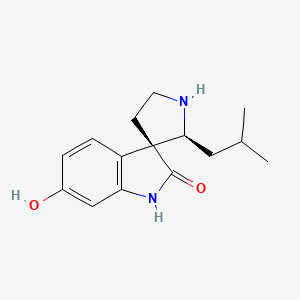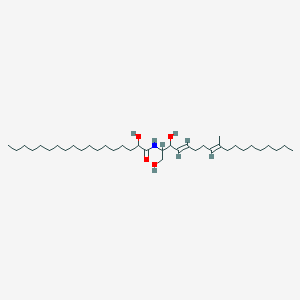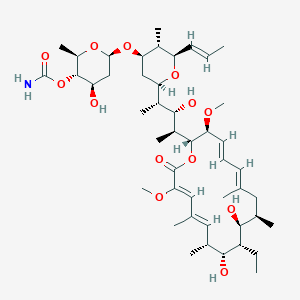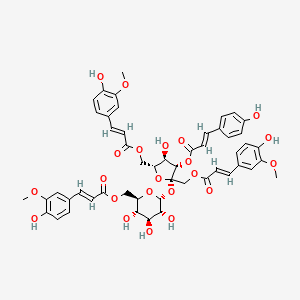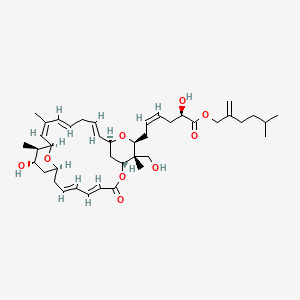
Secobotrytriendiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Secobotrytriendiol is a natural product found in Botrytis cinerea with data available.
科学的研究の応用
Neuroendocrine Control and Clinical Applications
Research into neuroendocrine control, particularly involving gonadotropin-releasing hormone (GnRH), has seen remarkable advancements. Secobotrytriendiol and its analogues have been instrumental in these studies. Clinical applications derived from these findings include treatments for various conditions like prostate cancer, endometriosis, and precocious puberty. The use of natural GnRH for inducing ovulation is also a notable application (Conn & Crowley, 1991).
Biosynthesis Studies
Secobotrytriendiol, synthesized by the fungus Botrytis cinerea, has been instrumental in understanding biosynthetic pathways. Its labelling and coupling patterns, when biosynthesized from acetate, have helped define its mode of formation and biogenetic origin. This research offers insights into the molecular structure and potential applications in various fields (Durán-Patrón et al., 2003).
Scanning Electrochemical Microscopy
Scanning electrochemical microscopy (SECM), an electroanalytical scanning probe technique, has been enriched by the study of substances like secobotrytriendiol. This technique has wide applications in biology, corrosion, energy, and surface modification. SECM's high-resolution imaging capabilities allow for the study of substrate topography and local reactivity, making it a valuable tool in material science and electrochemistry (Polcari, Dauphin-Ducharme, & Mauzeroll, 2016).
Applications in Pathology
Studies in pathology, specifically in the diagnosis and treatment of osteoporosis, have benefited from the use of secobotrytriendiol and related compounds. Secondary osteoporosis and metabolic bone diseases have been better understood through the lens of these compounds, leading to improved diagnostic and therapeutic approaches (Bours et al., 2014).
特性
製品名 |
Secobotrytriendiol |
|---|---|
分子式 |
C15H24O2 |
分子量 |
236.35 g/mol |
IUPAC名 |
(E)-2-[(5S)-2-ethenyl-5-(hydroxymethyl)-3,3,5-trimethylcyclopenten-1-yl]but-2-en-1-ol |
InChI |
InChI=1S/C15H24O2/c1-6-11(8-16)13-12(7-2)14(3,4)9-15(13,5)10-17/h6-7,16-17H,2,8-10H2,1,3-5H3/b11-6-/t15-/m1/s1 |
InChIキー |
BHNACKMCMDASDB-UJNBGNEJSA-N |
異性体SMILES |
C/C=C(/CO)\C1=C(C(C[C@]1(C)CO)(C)C)C=C |
正規SMILES |
CC=C(CO)C1=C(C(CC1(C)CO)(C)C)C=C |
同義語 |
secobotrytriendiol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




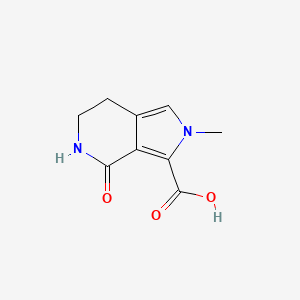
![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (2S,3aR,4S,4'S,5'R,6S,7aR)-4'-benzoyloxy-3a,4-dihydroxy-5'-methyl-3-oxospiro[5,6,7,7a-tetrahydro-4H-1-benzofuran-2,2'-oxane]-6-carboxylate](/img/structure/B1251337.png)
